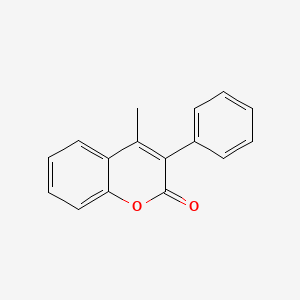

4-Methyl-3-phenylcoumarin

Vue d'ensemble

Description

4-Methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene and α-pyrone rings fused together, exhibiting remarkable fluorescence properties upon excitation with ultraviolet light

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, the reaction between 4-methylphenol and phenylacetic acid in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using microwave or ultrasound energy, are also being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-3-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the coumarin ring into dihydrocoumarins.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of dihydrocoumarins.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

- Fluorescent Probes : 4-Methyl-3-phenylcoumarin is utilized as a fluorescent probe for detecting metal ions and studying molecular interactions. Its fluorescence properties allow for real-time monitoring of chemical reactions and interactions in solution.

- Synthetic Building Block : It serves as a building block for synthesizing more complex organic molecules, facilitating the development of new materials with tailored properties.

Biology

- Cellular Imaging : The compound is employed in fluorescent labeling of biomolecules, enabling visualization of cellular processes and structures under fluorescence microscopy.

- Biochemical Interactions : It has been shown to interact with various enzymes and proteins, influencing cell signaling pathways related to inflammation and apoptosis.

Medicine

- Therapeutic Potential : Research indicates that this compound possesses anticancer, antimicrobial, and anti-inflammatory properties. It has been studied for its ability to inhibit cyclooxygenase and lipoxygenase enzymes involved in inflammatory pathways .

- Monoamine Oxidase Inhibition : As a selective inhibitor of monoamine oxidase B (MAO-B), this compound has implications in treating neurological disorders such as Parkinson's disease. Its derivatives have shown significant activity in inhibiting MAO-B, making them potential candidates for drug development .

Industry

- Fluorescent Materials : The compound is utilized in the development of fluorescent materials and sensors, which have applications in various industrial processes including quality control and environmental monitoring.

Biochemical Properties

This compound exhibits significant biochemical properties due to its ability to interact with enzymes and proteins. It can inhibit key enzymes involved in inflammatory responses, impacting various cellular processes.

Pharmacokinetics

The compound undergoes metabolic transformations mediated by cytochrome P450 enzymes, influencing its bioavailability and therapeutic efficacy. Its interactions with glutathione may also play a role in its pharmacokinetic profile.

Anticancer Activity

A study demonstrated that this compound derivatives exhibited potent anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

MAO-B Inhibition

In a comparative study on 3-phenylcoumarins, it was found that this compound showed promising selectivity towards MAO-B over MAO-A, suggesting its potential use in treating disorders associated with dopamine metabolism .

Comparative Data Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Fluorescent probes | Effective in detecting metal ions |

| Biology | Cellular imaging | Enables visualization of cellular processes |

| Medicine | Anticancer agent | Induces apoptosis in cancer cells |

| Industry | Fluorescent materials | Used in sensors for environmental monitoring |

Mécanisme D'action

The mechanism of action of 4-Methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the downregulation of genes involved in aflatoxin biosynthesis in Aspergillus flavus. This compound can inhibit the expression of key enzymes, thereby reducing aflatoxin production . Additionally, its fluorescence properties are due to the excitation of electrons in the coumarin ring, leading to the emission of light upon returning to the ground state .

Comparaison Avec Des Composés Similaires

4-Hydroxy-7-methyl-3-phenylcoumarin: Exhibits similar antifungal and antiaflatoxigenic activities.

4-Methylumbelliferone: Known for its use in enzyme assays and as a fluorescent dye.

7-Hydroxycoumarin (Umbelliferone): Widely used as a fluorescent probe and in medicinal chemistry

Uniqueness: 4-Methyl-3-phenylcoumarin stands out due to its unique combination of methyl and phenyl groups, which enhance its fluorescence properties and biological activities.

Activité Biologique

4-Methyl-3-phenylcoumarin is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research, antimicrobial studies, and neuropharmacology. This article delves into its biological activity, summarizing key findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a benzopyran structure. Its chemical formula is C16H14O2, and it features a methyl group at the 4-position and a phenyl group at the 3-position of the coumarin ring. The presence of these substituents contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against lung cancer cell lines such as A549. Research indicates that this compound induces reactive oxygen species (ROS)-dependent cell death, leading to apoptosis in cancer cells.

Key Findings:

- Cytotoxicity : The compound exhibited significant cytotoxic effects with an IC50 value of approximately 13.7 μM in A549 cells, demonstrating its potential as an anticancer agent .

- Mechanism of Action : The induction of apoptosis was linked to mitochondrial membrane potential (MMP) disruption and increased ROS production. Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest at different phases, particularly G0/G1 and G2/M phases .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 13.7 | ROS production, MMP disruption |

| PC-3 | 30.6 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives of this compound exhibit promising activity against various bacterial strains.

Antibacterial Efficacy:

- Gram-positive and Gram-negative Bacteria : Compounds derived from this compound showed significant inhibitory effects against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL depending on the specific derivative used .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 10 |

| Escherichia coli | 20 |

Neuropharmacological Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its potential antidepressant effects. In animal models, it demonstrated significant reductions in immobility during tail suspension tests (TST), indicating potential antidepressant activity.

Research Insights:

- Antidepressant Activity : In forced swimming tests (FST), compounds related to this compound exhibited greater efficacy than standard antidepressants like fluoxetine and imipramine at low doses (0.5 mg/kg) .

Structure-Activity Relationship (SAR)

The biological activities of coumarins, including this compound, are influenced by their structural features. Studies have shown that modifications at specific positions can enhance or diminish their pharmacological effects.

Notable SAR Findings:

Propriétés

IUPAC Name |

4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPDCTIPWIJXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333003 | |

| Record name | 4-Methyl-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23028-23-1 | |

| Record name | 4-Methyl-3-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 4-methyl-3-phenylcoumarin?

A1: 4-Methyl-3-phenylcoumarins can be synthesized through a thermal condensation reaction. This involves reacting 2'-hydroxyacetophenones with phenylacetic acid in a high-boiling solvent like diphenyl ether. [, , ] This method provides a convenient one-pot synthesis for this class of coumarins.

Q2: Besides the desired coumarin product, are there any other byproducts formed during synthesis?

A2: Yes, alongside 4-methyl-3-phenylcoumarins, the reaction can yield other products, including esters and benzofurans. [] The formation of these byproducts might be influenced by reaction conditions and substituents on the starting materials.

Q3: Has the influence of substituents on the this compound structure been investigated?

A3: While specific Structure-Activity Relationship (SAR) studies are not detailed in the provided abstracts, the research explores the synthesis of a variety of this compound derivatives. [, ] This suggests an interest in understanding how different substituents on the coumarin scaffold may impact its properties and potential biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.